Benzene, 1,3-bis(bromomethyl)-5-(phenylmethoxy)-
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Overview
Description
Benzene, 1,3-bis(bromomethyl)-5-(phenylmethoxy)- is an organic compound with the molecular formula C15H14Br2O It is a derivative of benzene, featuring two bromomethyl groups at the 1 and 3 positions and a phenylmethoxy group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-bis(bromomethyl)-5-(phenylmethoxy)- typically involves the bromination of 1,3-bis(methyl)benzene followed by the introduction of the phenylmethoxy group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,3-bis(bromomethyl)-5-(phenylmethoxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 1,3-dimethyl-5-(phenylmethoxy)benzene.
Scientific Research Applications
Benzene, 1,3-bis(bromomethyl)-5-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,3-bis(bromomethyl)-5-(phenylmethoxy)- involves its interaction with molecular targets through its bromomethyl and phenylmethoxy groups. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenylmethoxy group can enhance the compound’s binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,3-bis(bromomethyl)-: Lacks the phenylmethoxy group, making it less versatile in certain applications.
Benzene, 1,3-bis(chloromethyl)-5-(phenylmethoxy)-: Similar structure but with chloromethyl groups instead of bromomethyl, which can affect its reactivity and applications.
Benzene, 1,3-bis(bromomethyl)-5-(methoxy)-: Similar structure but with a methoxy group instead of phenylmethoxy, which can influence its binding properties and biological activity.
Uniqueness
Benzene, 1,3-bis(bromomethyl)-5-(phenylmethoxy)- is unique due to the presence of both bromomethyl and phenylmethoxy groups, which confer distinct chemical reactivity and binding properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
255872-16-3 |
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Molecular Formula |
C15H14Br2O |
Molecular Weight |
370.08 g/mol |
IUPAC Name |
1,3-bis(bromomethyl)-5-phenylmethoxybenzene |
InChI |
InChI=1S/C15H14Br2O/c16-9-13-6-14(10-17)8-15(7-13)18-11-12-4-2-1-3-5-12/h1-8H,9-11H2 |
InChI Key |
GPEIDPMIKJSJTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)CBr)CBr |
Origin of Product |
United States |
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